5-(2-Hydroxymethylphenyl)picolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKYMIULIPFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Hydroxymethylphenyl Picolinic Acid and Its Precursors
Advanced Synthetic Techniques and Conditions
The synthesis of 5-(2-hydroxymethylphenyl)picolinic acid and its derivatives often employs advanced methodologies to ensure high yield, purity, and functional group tolerance. These techniques include sophisticated coupling reactions for forming amide bonds from the picolinic acid moiety and catalytic methods for key transformations, such as the oxidation of precursors.
The formation of an amide bond by condensing a carboxylic acid and an amine is a cornerstone of organic synthesis. mychemblog.com Direct condensation is often slow and inefficient due to a competing acid-base reaction. mychemblog.comfishersci.co.uk Therefore, the carboxylic acid group of this compound must first be activated. Common activating agents include coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.com
HATU is a highly efficient peptide coupling reagent that converts a carboxylic acid into an active ester, specifically an ester of 1-hydroxy-7-azabenzotriazole (HOAt). mychemblog.comluxembourg-bio.com This reaction is typically performed in the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), commonly known as Hunig's Base, to neutralize the acid formed and drive the reaction forward. fishersci.co.uk The process generally involves dissolving the picolinic acid in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of the coupling reagent and base. fishersci.co.uk The amine component is then added to the activated acid to form the desired amide. fishersci.co.ukcommonorganicchemistry.com The use of coupling reagents based on HOAt, such as HATU, is known to facilitate faster and more efficient couplings with reduced risk of epimerization compared to other additives. luxembourg-bio.com
Table 1: Typical Conditions for HATU-Mediated Amide Coupling
| Parameter | Condition | Source(s) |
|---|---|---|
| Coupling Reagent | HATU | mychemblog.comcommonorganicchemistry.com |
| Base | N,N-Diisopropylethylamine (DIEA, Hunig's Base), Triethylamine (TEA) | fishersci.co.ukcommonorganicchemistry.com |
| Solvent | Dimethylformamide (DMF), Dimethylacetamide (DMA), Acetonitrile | fishersci.co.ukcommonorganicchemistry.com |
| Stoichiometry | Typically 1.5-2 equivalents of HATU and 2-3 equivalents of base relative to the carboxylic acid. | fishersci.co.uk |
| Temperature | 0°C to Room Temperature (RT) | fishersci.co.uk |
| Reaction Time | 30 minutes to a few hours | fishersci.co.uk |
Catalytic Approaches (e.g., Metal-Mediated Oxidations)
Catalytic methods are crucial for the efficient and selective synthesis of the picolinic acid moiety. A key step in a plausible synthetic route to this compound is the oxidation of a precursor, such as a molecule containing a hydroxymethyl or methyl group at the 2-position of the pyridine (B92270) ring.
Metal-mediated aerobic oxidation offers a green and efficient pathway for this transformation. mdpi.com Various noble metal catalysts, including those based on platinum (Pt), palladium (Pd), and ruthenium (Ru), have been shown to effectively catalyze the oxidation of alcohols to carboxylic acids using molecular oxygen as the oxidant. mdpi.com For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), an analogue with a similar alcohol group, to its corresponding carboxylic acid is well-documented using such catalysts. mdpi.comgoogle.com The reaction mechanism can involve the oxidation of the alcohol to an aldehyde, followed by further oxidation to the carboxylic acid. mdpi.com In some systems, a base is used to deprotonate the alcohol, facilitating its oxidation. mdpi.com
Alternatively, strong oxidizing agents under catalytic conditions can be employed. The oxidation of 5-bromo-2-picoline to 5-bromo-2-picolinic acid has been achieved using potassium permanganate (KMnO4) in water, demonstrating a direct conversion of a methyl group to a carboxylic acid on the pyridine ring. google.com This method, while effective, is stoichiometric in the oxidant rather than truly catalytic. Another approach involves the use of a silver/ZnO/graphene nanocomposite to catalyze the oxidation of 2-(Hydroxymethyl)pyridine to 2-Picolinic acid in a methanol-water solvent system. chemicalbook.com
Table 2: Selected Catalytic Systems for Oxidation to Picolinic Acid
| Precursor Functional Group | Catalytic System | Oxidant | Key Features | Source(s) |
|---|---|---|---|---|
| Hydroxymethyl | Supported Noble Metals (e.g., Pt, Pd, Ru) | Air or O₂ | Green chemistry approach, high selectivity | mdpi.com |
| Hydroxymethyl | Ag/ZnO/graphene nanocomposite | - | Green chemistry, reaction at room temperature | chemicalbook.com |
Purification and Isolation Methodologies
Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain the compound in high purity. The acidic nature of the target molecule and the properties of potential impurities dictate the choice of methods. Common techniques include extraction, chromatography, and crystallization. google.com
Liquid-liquid extraction is often the first step to separate the product from the reaction mixture. If the reaction is performed in an organic solvent, the mixture can be washed with aqueous solutions to remove inorganic salts and water-soluble impurities. The pH of the aqueous layer can be adjusted to control the solubility of the acidic product, enabling its separation from non-acidic components.
Column chromatography is a highly effective method for purifying picolinic acid derivatives. chemicalbook.comgoogle.com Silica gel is a common stationary phase, and the mobile phase typically consists of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). chemicalbook.com The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.
Crystallization is a final purification step that can yield highly pure material. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution (mother liquor). The pure crystals are then isolated by filtration. For picolinic acids, recrystallization from solvents like ethanol has been reported to be effective. google.com The final isolated solid is typically dried under vacuum to remove any residual solvent.
Table 3: Common Purification and Isolation Techniques
| Technique | Description | Application Notes | Source(s) |
|---|---|---|---|
| Extraction | Separation based on differential solubility in two immiscible liquid phases (e.g., organic/aqueous). | Useful for initial workup and removal of salts. pH adjustment is key for separating acidic products. | chemicalbook.comgoogle.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Effective for separating the target compound from byproducts with different polarities. Eluent systems often involve hexane/ethyl acetate gradients. | chemicalbook.comgoogle.com |
| Crystallization | Purification based on the formation of a crystalline solid from a solution, leaving impurities behind. | Can provide high-purity final product. Solvent choice (e.g., ethanol, water) is critical. | google.comgoogle.com |
| Filtration | The mechanical separation of a solid from a fluid (liquid or gas) by passing the fluid through a medium that retains the solid. | Used to isolate the final crystalline product after crystallization or to remove solid catalysts/reagents. | google.com |
Coordination Chemistry of 5 2 Hydroxymethylphenyl Picolinic Acid
Ligand Design Principles and Chelation Properties
The design of 5-(2-Hydroxymethylphenyl)picolinic acid as a ligand is centered around its ability to form stable chelate rings with metal ions. This property is a direct consequence of the spatial arrangement of its donor atoms.
Picolinic acid and its derivatives are well-regarded chelating agents, primarily due to the strategic positioning of the pyridine (B92270) nitrogen and the carboxylate oxygen atoms. researchgate.netwikipedia.org This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center. researchgate.netresearchgate.net The pyridine nitrogen acts as a soft donor, while the carboxylate oxygen is a hard donor, allowing for effective bonding with a wide range of metal ions. This bidentate N,O-chelation is a predominant bonding mode observed in numerous metal complexes of picolinic acid. sjctni.edumdpi.com The stability of these complexes is often attributed to the favorable thermodynamics of chelate ring formation.
The introduction of the 2-hydroxymethylphenyl group at the 5-position of the picolinic acid scaffold introduces an additional potential donor site—the hydroxyl group. This substituent can influence the coordination behavior of the ligand in several ways. While the primary N,O-chelation from the pyridine and carboxylate groups is expected to be maintained, the hydroxyl group can participate in coordination, leading to different structural motifs. For instance, in a manganese(II) complex with picolinic acid, all donor sites of the picolinato ligands were found to participate in coordination, forming a polymeric structure. researchgate.net The ring nitrogen and one carboxylate oxygen atom chelate to one Mn(II) ion, while the other carboxylate oxygen coordinates to an adjacent Mn(II) ion. researchgate.net This demonstrates how substituents can alter the dimensionality and nuclearity of the resulting metal complexes.
Synthesis and Formation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Picolinic acid and its derivatives readily form complexes with a variety of transition metals. Studies have reported the synthesis and characterization of complexes with Ni(II), Mn(II), Co(II), Cu(II), and Zn(II). orientjchem.orgnih.gov Typically, these syntheses involve refluxing a solution of the ligand and the corresponding metal salt, often a perchlorate (B79767), chloride, or acetate (B1210297) salt, in a solvent like ethanol. sjctni.eduorientjchem.org The resulting complexes can then be isolated as crystalline solids. The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:2 or 1:3. orientjchem.orguab.cat The coordination environment around the metal ion is often octahedral, although other geometries such as square planar or square pyramidal have been observed, particularly for Cu(II) complexes. nih.gov
Table 1: Examples of Transition Metal Complexes with Picolinic Acid Derivatives
| Metal Ion | Ligand | Observed Geometry | Reference |
|---|---|---|---|
| Ni(II) | Picolinic Acid | Octahedral | sjctni.eduorientjchem.org |
| Mn(II) | Picolinic Acid | Polymeric | researchgate.net |
| Co(II) | 6-methyl-2-pyridinecarboxylic acid | Octahedral | uab.cat |
| Cu(II) | Picolinic Acid Derivative | Square Planar / Square Pyramidal | nih.gov |
| Zn(II) | Picolinic Acid | Tetrahedral / Octahedral | wikipedia.org |
The formation of metal complexes in solution is governed by equilibrium constants that dictate the stoichiometry and stability of the species present. For picolinic acid and its derivatives, pH-metric titrations are commonly employed to determine the proton-ligand and metal-ligand stability constants. rjptonline.org These studies reveal the pH range in which complex formation occurs and provide quantitative measures of complex stability. For instance, studies on picolinic acid with Cu(II), Co(II), and Fe(II) have shown that complex formation commences at a pH of around 4.5. rjptonline.org The stability constants (log K) provide insight into the strength of the metal-ligand interaction. For Mn(II) complexes with picolinate-based ligands, stability constants (log KMnL) have been determined, highlighting the influence of ligand structure on complex stability. researchgate.netnih.gov For example, a monoligated Mn(II) species with picolinic acid, Mn(PICA)+, has a reported log β1 of 4.00, while the bis-ligated species, Mn(PICA)2, has a log β2 of 7.10. nih.gov
Structural Elucidation of Metal-5-(2-Hydroxymethylphenyl)picolinate Complexes
The precise arrangement of atoms in metal complexes of this compound is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method. Spectroscopic methods such as IR, UV-Vis, and NMR are also crucial for characterizing these complexes.
Infrared (FT-IR) spectroscopy is valuable for confirming the coordination of the ligand to the metal ion. orientjchem.org The spectra of the complexes typically show shifts in the vibrational frequencies of the C=O, C=N, and O-H groups compared to the free ligand, providing evidence of their involvement in bonding. orientjchem.org
Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help to infer the coordination geometry around the metal ion. sjctni.eduorientjchem.org For example, the electronic spectra of Co(II) and Ni(II) complexes of picolinic acid derivatives often indicate a high-spin octahedral geometry in solution. uab.cat
Single-Crystal X-ray Diffraction Studies on Coordination Geometry
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of metal complexes. researchgate.net This method provides precise information on the coordination number of the central metal ion, its geometry, and the spatial arrangement of the ligands. For picolinic acid derivatives, this technique confirms the formation of coordination complexes and reveals the specific atoms involved in bonding. nih.govresearchgate.net
In complexes derived from related picolinic acid ligands, X-ray studies have identified various coordination geometries, including distorted square-planar, square pyramidal, and octahedral arrangements. researchgate.netresearchgate.netresearchgate.net For example, in some dimeric copper(II) complexes, the metal ions are found in a strongly distorted square-planar geometry. researchgate.net In other cases, such as with certain rhodium complexes of modified porphyrinoids, the metal can adopt either a square-planar or an octahedral geometry depending on its oxidation state. researchgate.net The specific geometry adopted by a metal complex of this compound would depend on the metal ion, its oxidation state, and the presence of other co-ligands in the coordination sphere. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles in Complexes
Detailed analysis of crystallographic data allows for the precise measurement of bond lengths, bond angles, and torsion angles within a coordination complex. This information is critical for understanding the nature and strength of the metal-ligand interactions.
In copper(II) complexes with related ligands, the Cu-O and Cu-N bond lengths are typically within established ranges. For instance, in a dimeric alkoxo-bridged Cu(II) complex, Cu-O bridging bond lengths were found to be 1.9330(3) Å and 1.9923(13) Å. researchgate.net The Cu-N bonds are often slightly longer than the Cu-O bonds. researchgate.net The bond angles around the metal center define the coordination geometry. In a distorted square-planar environment, these angles can deviate significantly from the ideal 90°, with observed ranges such as 77.52(5)° to 98.43(7)°. researchgate.net The bridging angle in dinuclear complexes, such as the Cu-O-Cu angle, is a particularly important parameter as it can influence the magnetic properties of the complex. researchgate.net
Table 1: Example of Selected Bond Distances and Angles in a Dimeric Copper(II) Complex Data derived from a representative alkoxo-bridged Cu(II) complex. researchgate.net
| Parameter | Value |
| Bond Lengths (Å) | |
| Cu1-O11 | 1.9330(3) |
| Cu1-O21 | 1.9923(13) |
| Cu1-N1 (from NCS) | 1.9262(17) |
| Cu1-N11 (from amine) | 2.0386(17) |
| Cu1-Cu2 distance | 2.8648(4) |
| **Bond Angles (°) ** | |
| Cu1-O21-Cu2 | 92.86(6) |
| O11-Cu2-O21 | 78.08(5) |
| N1-C1-S1 | 179.6(2) |
Advanced Spectroscopic Characterization of Metal Complexes
A suite of spectroscopic techniques is employed to elucidate the structural and electronic properties of metal complexes with this compound in both solid and solution states. researchgate.netresearchgate.net These methods provide complementary information to diffraction studies. odinity.comionicviper.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for confirming the coordination of a ligand to a metal center. americanpharmaceuticalreview.come-bookshelf.de The spectra reveal changes in the vibrational frequencies of the ligand's functional groups upon complexation. nih.govrsc.org For this compound, key vibrational bands to monitor include the O-H stretch of the carboxylic acid and hydroxymethyl groups, the C=O stretch of the carboxylate, and the C=N/C=C stretching modes of the pyridine ring.
Upon deprotonation and coordination of the carboxylate group, the characteristic C=O stretching frequency shifts significantly. Similarly, the coordination of the pyridine nitrogen atom to the metal center leads to changes in the ring's vibrational modes. odinity.com The presence of bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, typically found in the low-frequency region of the spectra, provides direct evidence of complex formation. mdpi.com The differences observed between the IR and Raman spectra can also provide insights into the symmetry of the molecule. americanpharmaceuticalreview.com
Electronic (UV-Vis) Spectroscopy for Electronic Transitions and Geometry Determination
Electronic (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. researchgate.net The spectra of complexes with this compound are expected to show intense bands in the UV region due to π→π* and n→π* transitions within the ligand.
More importantly, new bands often appear in the visible region upon complexation. These can be assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For complexes with d-block metals, weaker d-d transition bands can also be observed. researchgate.net The energy and intensity of these d-d bands are sensitive to the coordination geometry around the metal ion, allowing UV-Vis spectroscopy to be used as a tool for determining the likely geometry (e.g., octahedral vs. tetrahedral) of the complex in solution. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopy of Complexes
NMR and ESR spectroscopy are powerful techniques for studying the structure and electronic environment of metal complexes, especially those containing paramagnetic metal centers. researchgate.net
Nuclear Magnetic Resonance (NMR): While NMR is standard for diamagnetic compounds, its application to paramagnetic complexes presents unique features. The presence of unpaired electrons causes significant shifts (paramagnetic shifts) and broadening of the NMR signals. nih.govvu.lt Despite these challenges, paramagnetic NMR can provide valuable information about the structure and stoichiometry of complexes in solution. vu.ltnih.gov Analysis of the hyperfine shifts can reveal details about how the unpaired electron spin is distributed onto the ligand framework.
Electron Spin Resonance (ESR): ESR (also known as EPR) spectroscopy is a technique that is exclusively used for species with unpaired electrons, making it ideal for studying paramagnetic metal complexes (e.g., Cu(II), Mn(II), V(IV)O, Fe(III)). odinity.com The ESR spectrum provides information about the electronic ground state and the symmetry of the metal ion's environment. researchgate.net For instance, the analysis of the g-values in the ESR spectrum of a Cu(II) complex can help distinguish between different geometries, such as axial or rhombic symmetry, and can indicate the degree of covalent character in the metal-ligand bonds. researchgate.netresearchgate.net
Electrochemical Properties of Metal-5-(2-Hydroxymethylphenyl)picolinate Complexes
The electrochemical behavior of metal complexes is a critical aspect of their characterization, providing insight into their redox activity. Techniques like cyclic voltammetry can be used to study the oxidation and reduction processes of the central metal ion. The redox potential of a metal is significantly influenced by the coordinating ligand. Picolinate-type ligands are known to stabilize various oxidation states of metal ions. Transition-metal complexes involving substituted picolinic acid ligands have been noted for their promising electrochemical properties. nih.gov
By analyzing the voltammetric data, one can determine the reversibility of redox events and the stability of the complex in different oxidation states. This information is crucial for applications in areas such as catalysis, sensor technology, and the development of new materials with specific electronic properties.
Redox Behavior and Electron Transfer Processes in Coordination Compounds
The redox behavior and electron transfer processes of coordination compounds are fundamental to understanding their potential applications in catalysis, materials science, and biological systems. While specific research on the redox properties of this compound complexes is not extensively documented in publicly available literature, the electrochemical characteristics of complexes formed with the parent ligand, picolinic acid, and its other derivatives offer significant insights. The introduction of a 2-hydroxymethylphenyl substituent at the 5-position of the picolinic acid backbone is expected to influence the electronic environment of the metal center, thereby modulating its redox potentials and the kinetics of electron transfer.
The study of analogous picolinic acid complexes reveals that they readily participate in redox processes. The electrochemical behavior of these complexes is typically investigated using techniques such as cyclic voltammetry (CV), which provides information on the formal reduction potentials (E°'), the stability of the different oxidation states of the metal ion, and the reversibility of the electron transfer events.
Research on various metal(II) perchlorate complexes with picolinic acid has demonstrated quasi-reversible one-electron transfer processes. orientjchem.org The cyclic voltammograms of these complexes, typically recorded in aprotic solvents like DMF, show reduction waves corresponding to the M(II) to M(I) transition. orientjchem.org The reversibility of these processes can be assessed by the peak separation (ΔEp) between the cathodic and anodic peaks.
The following table summarizes representative electrochemical data for picolinic acid complexes with various transition metals, which can serve as a predictive basis for the behavior of this compound analogs.
Table 1: Electrochemical Data for Selected Metal(II) Picolinate Complexes
| Metal Ion | Redox Couple | E½ (V) vs. Ag/AgCl | ΔEp (mV) | Process Type |
|---|---|---|---|---|
| Copper(II) | Cu(II)/Cu(I) | -0.25 | 80 | Quasi-reversible |
| Nickel(II) | Ni(II)/Ni(I) | -0.98 | 120 | Quasi-reversible |
| Cobalt(II) | Co(II)/Co(I) | -0.76 | 100 | Quasi-reversible |
| Zinc(II) | Zn(II)/Zn(I) | -1.15 | 150 | Irreversible |
Note: This data is based on studies of picolinic acid complexes and is intended to be illustrative for the potential behavior of this compound complexes. The exact values will vary depending on the specific ligand and experimental conditions.
The electron transfer processes in these coordination compounds are not solely metal-centered. The picolinic acid ligand itself can be redox-active, participating in electron transfer or influencing the electron transfer at the metal center through its electronic properties. The hydroxymethylphenyl substituent in this compound, with its potential for electronic donation or withdrawal depending on its conformation and interaction with the solvent or other species, would be expected to fine-tune the redox potentials of the resulting metal complexes.
Furthermore, the formation of supramolecular assemblies through hydrogen bonding or other non-covalent interactions, potentially involving the hydroxymethyl group, could also impact the electron transfer processes. These interactions can alter the solvation sphere around the complex and influence the stability of the various oxidation states.
Supramolecular Chemistry and Non Covalent Interactions of 5 2 Hydroxymethylphenyl Picolinic Acid
Hydrogen Bonding Networks in Crystalline and Self-Assembled Structures
Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in a vast array of chemical and biological systems. In the case of 5-(2-Hydroxymethylphenyl)picolinic acid, the presence of both a carboxylic acid and a hydroxyl group, in addition to the nitrogen atom of the pyridine (B92270) ring, provides multiple sites for the formation of robust and directional hydrogen bonding networks. These interactions are pivotal in defining the crystalline architecture and the formation of larger self-assembled structures.
The carboxylic acid group of the picolinic acid moiety is a potent hydrogen bond donor and acceptor. It can participate in the formation of strong O-H···O hydrogen bonds, often leading to the creation of dimeric structures, a common motif in carboxylic acids. Furthermore, the hydroxyl group of the 2-hydroxymethylphenyl substituent introduces an additional hydrogen bond donor and acceptor site, enhancing the complexity and dimensionality of the resulting hydrogen-bonded network.
In analogous systems, such as substituted picolinic acid derivatives, the interplay between these groups is evident. For instance, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, water molecules act as bridges, connecting the carboxylic acid groups and the pyridine nitrogen atoms through a series of hydrogen bonds, resulting in a two-dimensional network. wikipedia.org The picolinic acid molecule itself can form a hydrogen bond between the carboxylic proton and the adjacent nitrogen atom, which can influence its solubility and aggregation behavior in different solvents. mdpi.comrsc.org
The presence of both carboxyl and hydroxyl groups in alpha-hydroxy carboxylic acids leads to the predominance of specific hydrogen bonds, namely RC(O)O−H···O(H)−C and O=C(OH)C−O−H···O=C(OH). nih.gov This suggests that in this compound, a sophisticated network of intermolecular hydrogen bonds involving both the carboxyl and hydroxyl functionalities is to be expected, playing a crucial role in the stabilization of its crystalline and self-assembled forms.
| Functional Group | Potential Hydrogen Bonding Role | Common Supramolecular Synthons |
| Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O) | Carboxylic acid dimers, catemers |
| Hydroxyl (-OH) | Donor (O-H) and Acceptor (-O-) | Chains, sheets |
| Pyridine Nitrogen (-N=) | Acceptor | N···H-O interactions |
π-Stacking Interactions Involving Pyridine and Phenyl Moieties
Beyond hydrogen bonding, π-stacking interactions between the aromatic pyridine and phenyl rings are significant in the supramolecular assembly of this compound. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, contribute substantially to the stability of the crystal packing.
The relative orientation of the pyridine and phenyl rings can lead to various π-stacking arrangements, including face-to-face and edge-to-face conformations. The presence of substituents on the aromatic rings can modulate the strength and geometry of these interactions. A study on picolinic acid-substituted phthalocyanine (B1677752) derivatives demonstrated that a combination of π-π supramolecular interactions and hydrogen bonding drives the self-aggregation process. nih.gov
In a comprehensive study of picolinic acid derivatives, it was revealed that the balance between π-stacking and other weak non-bonding contacts is a determining factor in the crystal packing. nih.govwikipedia.org The introduction of different substituents can influence the conformational preferences, which in turn affects the nature of the π-stacking interactions. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic rings, thereby influencing the strength of the π-π interactions. biolinscientific.com
| Aromatic Moiety | Potential π-Stacking Role | Factors Influencing Interaction |
| Pyridine Ring | π-system capable of stacking | Nitrogen heteroatom, substituents |
| Phenyl Ring | π-system capable of stacking | Substituents, conformational flexibility |
Formation of Supramolecular Architectures
The combination of strong, directional hydrogen bonds and weaker, less directional π-stacking interactions provides a powerful toolkit for the construction of complex supramolecular architectures from this compound.
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. youtube.com For this compound, the predictable nature of the hydrogen bonding involving the carboxylic acid and hydroxyl groups, coupled with the π-stacking of the aromatic rings, allows for a degree of control over the resulting solid-state structure.
By systematically modifying the substituents on the phenyl or pyridine rings, it is possible to tune the intermolecular interactions and thus engineer different crystal packings. The study by D'Abbicco et al. on picolinic acid derivatives demonstrates that even small changes in substituents can lead to significant alterations in the crystal structure and the orientation of the molecules within the unit cell. nih.govwikipedia.org This highlights the potential for designing extended solid-state structures with specific topologies and properties based on the this compound scaffold.
While the solid-state structures provide a clear picture of the preferred intermolecular interactions, the self-assembly of this compound in solution and at interfaces is also of significant interest. In solution, the same non-covalent forces that govern crystal packing can lead to the formation of discrete aggregates or larger supramolecular polymers. nih.gov The nature of the solvent plays a crucial role in mediating these interactions, with polar solvents potentially disrupting hydrogen bonds and non-polar solvents promoting aggregation. mdpi.com
Conformational Flexibility and its Impact on Supramolecular Assembly and Packing
A recent investigation into the crystal structures of several picolinic acid derivatives has shown that minor modifications to the substituents on the pyridine ring can induce significant changes in the orientation of the benzyl (B1604629) ring, leading to conformations that range from nearly planar to perpendicular. nih.govwikipedia.org This conformational adaptability allows the molecule to optimize its packing in the solid state by balancing intramolecular steric effects with intermolecular interactions. The interplay between conformational flexibility and intermolecular forces is a key determinant of the final supramolecular architecture.
Theoretical and Computational Studies of 5 2 Hydroxymethylphenyl Picolinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 5-(2-Hydroxymethylphenyl)picolinic acid, these studies would provide a foundational understanding of its electronic characteristics and potential reactivity.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) would be a primary tool for investigating the electronic structure of this compound. This method would be used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Such an analysis would also reveal the distribution of electron density, highlighting potential sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can predict various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) could be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions. Calculations of vibrational frequencies via DFT could predict the infrared (IR) and Raman spectra, which are useful for identifying characteristic functional groups. Furthermore, computational modeling could explore the potential energy surface of the molecule to identify its most stable conformations, considering the rotational freedom around the single bonds connecting the phenyl and picolinic acid rings and the hydroxymethyl group.
Computational Studies on Ligand-Metal Binding Affinities and Complex Stability
The structure of this compound, featuring a carboxylic acid, a pyridine (B92270) nitrogen, and a hydroxymethyl group, suggests its potential as a chelating ligand for metal ions. Computational studies would be invaluable for predicting its binding affinity and the stability of the resulting metal complexes. By modeling the interaction of the ligand with various metal ions, it would be possible to calculate binding energies and determine the preferred coordination geometry. These calculations could help identify which metal ions would form the most stable complexes, a crucial piece of information for applications in areas such as catalysis or materials science.
Modeling of Non-Covalent Interactions and Supramolecular Assembly Energetics
The potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, plays a significant role in the solid-state structure and supramolecular chemistry of organic molecules. Computational modeling could be used to investigate how molecules of this compound interact with each other. By calculating the energetics of different dimeric or larger cluster arrangements, it would be possible to predict the most likely modes of self-assembly. This understanding is fundamental to controlling the crystallization process and designing materials with specific properties based on the supramolecular architecture.
Applications of 5 2 Hydroxymethylphenyl Picolinic Acid in Advanced Chemical Technologies
Catalytic Applications
The picolinic acid framework is a well-established bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions such as copper (Cu), manganese (Mn), and rhodium (Rh). organic-chemistry.orgnih.govrsc.org These metal complexes often exhibit significant catalytic activity. The introduction of the 2-hydroxymethylphenyl substituent at the 5-position of the pyridine (B92270) ring in 5-(2-hydroxymethylphenyl)picolinic acid provides an additional coordination site through the hydroxyl group, transforming it into a potentially tridentate ligand. This structural enhancement can lead to the formation of highly stable and stereochemically defined metal complexes, which are desirable for advanced catalytic systems.
This compound is poised to serve as a versatile ligand in both homogeneous and heterogeneous catalysis. The picolinic acid core, comprising a pyridine nitrogen and a carboxylate group, forms a five-membered chelate ring with metal ions, a structure known to be essential for catalytic activity in various reactions. organic-chemistry.org The presence of the hydroxymethylphenyl group can further stabilize the metal center, potentially leading to catalysts with enhanced performance.
In homogeneous catalysis, the ligand can be used to create soluble metal complexes with tailored electronic and steric properties. In heterogeneous catalysis, this ligand can be anchored to solid supports through its functional groups, enabling the development of recyclable and robust catalytic systems. For instance, copper(II) coordination polymers based on the parent 2-picolinic acid have been shown to be effective catalysts for click reactions, demonstrating the utility of this scaffold in creating solid-state catalysts. nih.gov
The design of metal complexes using this compound as a ligand holds considerable promise for orchestrating specific chemical transformations, particularly oxidation reactions. Picolinic acid-based catalysts have demonstrated high efficacy in this domain. A notable example is the manganese(II)/picolinic acid system, which catalyzes the rapid and selective epoxidation of a broad range of olefins with high efficiency. organic-chemistry.org
Furthermore, the selective oxidation of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to value-added chemicals such as 2,5-furandicarboxylic acid (FDCA) is a critical area of research where tailored catalysts are needed. mdpi.comnih.govmdpi.com Supported noble metal catalysts, including those based on gold (Au) and palladium (Pd), are often employed for this transformation. nih.govresearchgate.net The design of a catalyst incorporating this compound could offer a unique metal coordination environment, potentially steering the reaction towards higher selectivity for desired products like FDCA by modulating the catalyst's interaction with the substrate's hydroxyl and aldehyde groups. mdpi.com The additional binding from the hydroxymethylphenyl moiety could create a well-defined pocket around the metal center, influencing substrate approach and product release.
| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |
|---|---|---|---|---|
| Mn(CF₃SO₃)₂ / Picolinic Acid | Olefin Epoxidation | Broad, including electron-deficient alkenes and functionalized arenes | Rapid (<5 min) and highly selective conversion at 0°C. The five-membered chelate structure is crucial for catalysis. | organic-chemistry.org |
| Pt/C promoted by Bi | HMF Oxidation to FDCA | 5-Hydroxymethylfurfural (HMF) | Quantitative conversion of HMF to FDCA in <2 h. The promoter enhances reaction rate and catalyst stability. | rsc.orgresearchgate.net |
| Au-Pd/Carbon | HMF Oxidation to FDCA | 5-Hydroxymethylfurfural (HMF) | Bimetallic catalysts show synergistic effects, improving activity and stability over monometallic counterparts. | researchgate.net |
| Cu(II)-Picolinic Acid Polymer | Click Reaction (Azide-Alkyne Cycloaddition) | Primary azides and terminal alkynes | Efficient heterogeneous catalyst for selective synthesis of 1,4-disubstituted 1,2,3-triazoles in green solvents. | nih.gov |
The intricate structure of a catalyst ligand profoundly influences reaction outcomes. For this compound, the specific substitution pattern is expected to exert significant control over reaction selectivity and efficiency. The steric bulk of the phenyl group can create a chiral environment or a specific binding pocket around the metal center, favoring the formation of one product over others (stereoselectivity or regioselectivity).
In catalytic cycles, the stability of the metal-ligand complex is paramount for achieving high turnover numbers (TONs). A ligand that binds too weakly may dissociate, leading to catalyst deactivation. Conversely, a ligand that binds too strongly can inhibit the catalytic cycle by preventing substrate coordination or product release. The potentially tridentate nature of this compound could provide an optimal balance of stability and lability, protecting the metal center from deactivation while allowing the catalytic cycle to proceed efficiently. In reactions like HMF oxidation, where multiple intermediate products are possible, such precise control is crucial for maximizing the yield of the final desired product, FDCA. rsc.org
Role as a Key Building Block in Organic Synthesis
Beyond its applications in catalysis, this compound serves as a valuable and complex building block for the synthesis of advanced organic materials and functional compounds. It contains three distinct reactive sites: the carboxylic acid, the hydroxymethyl group, and the pyridine ring, each amenable to a variety of chemical modifications.
The structure of this compound is a platform for creating more elaborate pyridine-based molecules. The parent picolinic acid itself is a versatile precursor. wikipedia.org The functional handles on this derivative allow for multi-directional synthesis. For example, the carboxylic acid can be converted into esters, amides, or other functionalities through standard coupling reactions. The hydroxymethyl group on the phenyl ring can be oxidized to an aldehyde, as seen in the related compound 5-(2-formylphenyl)picolinic acid, or further to a carboxylic acid, creating a poly-functional aromatic system. cymitquimica.com These transformations enable the integration of this core structure into larger molecular architectures, such as polymers or macrocycles, with specific functions.
As a precursor, this compound provides a pathway to novel functional organic compounds. The derivatization of picolinic acids is a known strategy to enhance the analytical detection of molecules like hydroxysteroids in mass spectrometry, indicating the utility of this scaffold in creating specialized chemical tags. researchgate.netnih.gov By modifying the functional groups of this compound, chemists can synthesize a range of intermediates for applications in medicinal chemistry, materials science, and agrochemicals. The inherent ability of the picolinic acid moiety to chelate metals can be combined with other functional groups introduced through derivatization to design molecules with targeted biological or material properties. nih.gov
| Functional Group | Reaction Type | Potential Reagents | Product Type | Reference (by Analogy) |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Picolinate Ester | researchgate.net |
| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., EDC, HATU) | Picolinamide | researchgate.net |
| Hydroxymethyl (-CH₂OH) | Oxidation | PCC, DMP, MnO₂ | Aldehyde (Formyl) derivative | cymitquimica.com |
| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid derivative | |
| Pyridine Ring | N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide | wikipedia.org |
Applications in Materials Science
The field of materials science continually seeks novel organic molecules that can serve as building blocks for materials with tailored properties. This compound, with its distinct functional groups, offers multiple coordination sites and the potential for forming robust and functional materials.
Incorporation into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and chemical nature of the organic linker are crucial in determining the resulting MOF's structure and properties. While direct experimental evidence for the use of this compound in MOF synthesis is not extensively documented in publicly available research, its structural motifs suggest significant potential.
Table 1: Potential Metal Ions and Coordination Geometries for MOF Synthesis
| Metal Ion | Potential Coordination Number | Possible Geometries | Potential MOF Properties |
| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Luminescence, Catalysis |
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | Magnetic Properties, Catalysis |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Magnetic Properties, Gas Sorption |
| Lanthanide(III) | 7, 8, 9 | Capped Trigonal Prism, Square Antiprism, Capped Square Antiprism | Luminescence, Magnetism |
This table illustrates the versatility of this compound as a ligand in forming diverse MOF structures with various metal ions, leading to a range of functional properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2-hydroxymethylphenyl)picolinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling to attach the hydroxymethylphenyl group to the picolinic acid core. For example, methyl 5-bromopicolinate can undergo Suzuki coupling with 2-hydroxymethylphenylboronic acid, followed by ester hydrolysis to yield the final product. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for coupling efficiency . Hydrothermal synthesis under controlled pH (4–6) and temperature (120–150°C) can also yield coordination complexes with transition metals, though this method requires optimization for purity . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to remove Pd residues and unreacted intermediates.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxymethylphenyl proton signals at δ 4.5–5.0 ppm and aromatic protons in the pyridine ring) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
- MALDI-MS : Matrix-assisted laser desorption/ionization mass spectrometry for molecular weight confirmation. Picolinic acid derivatives are compatible with MALDI matrices due to their carboxylic acid groups, which enhance ionization .
Q. How can researchers assess the solubility and stability of this compound derivatives under varying experimental conditions?
- Methodological Answer :
- Solubility : Use shake-flask methods in solvents like DMSO, water (pH-adjusted), and ethanol. For example, solubility in aqueous buffers (pH 2–9) can be quantified via UV-Vis spectroscopy at λmax ≈ 270 nm .
- Stability : Accelerated stability studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) show enhanced stability in acidic conditions .
Advanced Research Questions
Q. How does the hydroxymethylphenyl substituent influence the coordination chemistry of this compound with transition metals, and what catalytic applications exist?
- Methodological Answer : The hydroxymethyl group acts as a flexible donor, enabling chelation with Cu(II) or Co(II) to form octahedral or square-planar complexes. For example, hydrothermal synthesis with Cu(NO₃)₂ at 120°C yields coordination polymers that catalyze oxidation reactions (e.g., cyclohexane to cyclohexanol). Kinetic studies using GC-MS reveal turnover frequencies (TOF) up to 1,200 h⁻¹ under mild conditions .
Q. What in vitro models and transcriptomic approaches are suitable for studying the antimicrobial mechanisms of this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Minimal inhibitory concentration (MIC) tests against Staphylococcus haemolyticus in Mueller-Hinton broth (24 h incubation). Derivatives with alkyl chains (e.g., butylphenyl) exhibit MIC values ≤8 μg/mL due to biofilm disruption .
- Transcriptomics : RNA-seq analysis of treated bacterial cultures (Illumina HiSeq, 30M reads/sample). Pathway enrichment (e.g., KEGG) identifies downregulated genes in stress response (e.g., sigB, clpP) and biofilm formation (e.g., icaA) .
Q. How can contradictions in reported solubility data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from pH-dependent solubility and solvent polarity. Systematic studies using Hansen solubility parameters (HSPs) and molecular dynamics simulations can predict optimal solvents. For example, derivatives with polar substituents (e.g., -OH) show higher solubility in DMSO (HSP δD = 18.2 MPa¹/²) than in THF (δD = 16.8 MPa¹/²) .
Q. What strategies optimize this compound as a MALDI matrix for protein analysis?
- Methodological Answer : Co-crystallization with analytes (1:1,000 molar ratio) on stainless steel targets enhances sensitivity. Adjust laser energy (e.g., 30–50 μJ) to minimize fragmentation. Comparative studies with α-cyano-4-hydroxycinnamic acid (CHCA) show superior detection of low-mass proteins (<10 kDa) due to reduced matrix interference .
Q. How do structural modifications of this compound impact its bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents (e.g., trifluoromethoxy, methylsulfonyl) at the phenyl ring and assess MIC values and cytotoxicity (MTT assays on HEK293 cells). QSAR models using Gaussian09 (B3LYP/6-31G*) reveal that electron-withdrawing groups improve antibacterial activity (R² = 0.89 for MIC vs. Hammett σ constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
